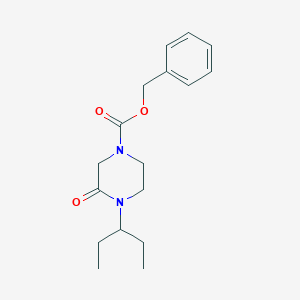![molecular formula C20H34O2Si B14129847 11-[4-(Trimethylsilyl)phenyl]undecanoic acid CAS No. 89201-91-2](/img/structure/B14129847.png)
11-[4-(Trimethylsilyl)phenyl]undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-[4-(Trimethylsilyl)phenyl]undecanoic acid is a chemical compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to an undecanoic acid chain
Vorbereitungsmethoden
The synthesis of 11-[4-(Trimethylsilyl)phenyl]undecanoic acid typically involves the reaction of 4-(Trimethylsilyl)phenylmagnesium bromide with undecanoic acid chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
11-[4-(Trimethylsilyl)phenyl]undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide.
Wissenschaftliche Forschungsanwendungen
11-[4-(Trimethylsilyl)phenyl]undecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 11-[4-(Trimethylsilyl)phenyl]undecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to modulate fungal metabolism by affecting the expression of genes critical for virulence . This modulation leads to disruptions in cell wall and membrane assembly, lipid metabolism, and other vital processes in fungal cells.
Vergleich Mit ähnlichen Verbindungen
11-[4-(Trimethylsilyl)phenyl]undecanoic acid can be compared with other similar compounds such as:
Undecanoic acid: A saturated medium-chain fatty acid with known antifungal properties.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, which are often used as protecting groups in organic synthesis due to their chemical inertness and large molecular volume.
The uniqueness of this compound lies in its combination of a trimethylsilyl group with an undecanoic acid chain, providing it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89201-91-2 |
|---|---|
Molekularformel |
C20H34O2Si |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
11-(4-trimethylsilylphenyl)undecanoic acid |
InChI |
InChI=1S/C20H34O2Si/c1-23(2,3)19-16-14-18(15-17-19)12-10-8-6-4-5-7-9-11-13-20(21)22/h14-17H,4-13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
DAKGKZPMZJVPMT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


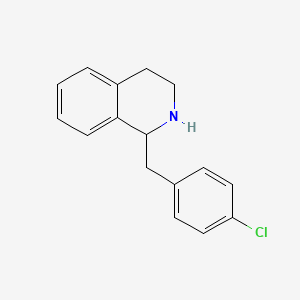

![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)
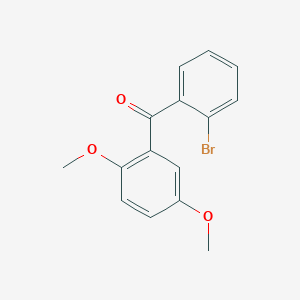
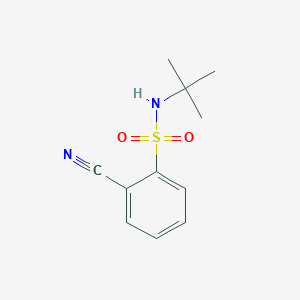
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
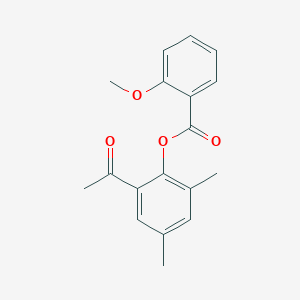
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)
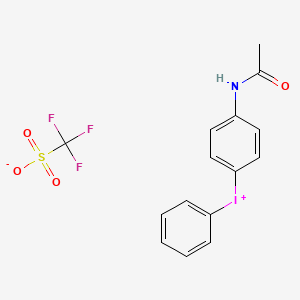

![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
